Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate
Description
This compound features a cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core fused with a thioacetate ester moiety. Key structural elements include:
- A 4-oxo group at position 4 of the pyrimidine ring.
- An ethyl thioacetate group at position 2, contributing to ester-based hydrolysis susceptibility and pharmacokinetic properties.
The fused bicyclic system combines aromatic thiophene and pyrimidine rings, which are common in bioactive molecules, particularly in anticancer and antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-8-18-15(20)13-10-6-5-7-11(10)23-14(13)17-16(18)22-9-12(19)21-4-2/h3H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMEAJPHICLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
2.1. Thioether Bond Formation
Commonly achieved via nucleophilic substitution (e.g., using thiols or thiolates) to link the cyclopenta-thienopyrimidine moiety to the acetate group.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Thioether formation | Thiols, alkyl halides | S-containing heterocycles |
2.2. Acetylation
Acetic anhydride or acetyl chloride may be used to acetylate amine groups, forming amide bonds critical for stability and bioactivity.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Acetylation | Ac2O, pyridine, DMAP | Acetylated amides |
2.3. Hydrolysis
Ester hydrolysis under acidic/basic conditions could cleave the ethyl acetate group, yielding carboxylic acids.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Hydrolysis | H+ (acidic) or OH- (basic) | Carboxylic acid derivatives |
Reaction Conditions and Reagents
| Reaction Type | Key Reagents | Temperature Range | Solvent |
|---|---|---|---|
| Thioether formation | Thiophenol, alkyl halides | Room temperature to reflux | DMF, THF |
| Acetylation | Ac2O, pyridine | 0–50°C | DCM, EtOAc |
| Hydrolysis | H2SO4, NaOH | 25–100°C | Water, EtOH |
Structural Modifications
The compound’s cyclopenta-thienopyrimidine core and thioether-acetate linkage suggest reactivity in:
-
Electrophilic substitution (e.g., halogenation at phenyl rings).
-
Reduction/oxidation of double bonds (e.g., in the prop-2-enyl group).
-
Metal-mediated coupling (e.g., Suzuki for C–C bonds).
Analytical Considerations
Scientific Research Applications
The compound Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate is a complex organic molecule with potential applications in various fields of scientific research. This article explores its properties, synthesis, and applications based on available literature and case studies.
Physical Properties
Ethyl 2-(4-oxo-3-prop-2-enyl...) exhibits unique chemical characteristics due to its multi-functional groups, which may influence its solubility and reactivity in different environments.
Medicinal Chemistry
Ethyl 2-(4-oxo-3-prop-2-enyl...) has shown potential in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. Its unique combination of functional groups suggests possible interactions with biological targets such as enzymes and receptors.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research has suggested that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, making Ethyl 2-(4-oxo...) a candidate for further exploration in antibiotic development.
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific chemical functionalities.
Agricultural Chemistry
Given its structure, Ethyl 2-(4-oxo...) could potentially be explored for use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural homology but differ in substituents and fused ring systems:
Key Observations:
- Substituent Effects : The allyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in compound 15 , chloro in compound from ), which influence electronic properties and reactivity.
- Ring Systems : Cyclohepta-fused systems (compound 15) exhibit larger ring strain and altered solubility compared to cyclopenta analogues .
- Functional Groups : Thioacetate esters (target compound) vs. amides (compound from ) affect metabolic stability and binding interactions.
Yield and Efficiency:
- Compound 15 achieved 88% yield due to stabilized intermediates from the nitro group , whereas reported 22% yield for a tetrahydrobenzo[b]thiophene derivative, highlighting substituent-dependent reactivity .
Physicochemical Properties
- IR Spectroscopy: Compound 15: Peaks at 1350 cm⁻¹ (NO₂ asymmetric stretch) and 1733 cm⁻¹ (ester C=O) . Target Compound: Expected peaks near 1670–1730 cm⁻¹ (C=O ester) and 1640 cm⁻¹ (amide I, if applicable).
- Melting Points : Higher m.p. for compound 15 (213–215°C) vs. cyclopenta derivatives (lower, ~150–200°C predicted), reflecting crystallinity differences .
Biological Activity
Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C27H25N3O4S3
- Molecular Weight : 551.7 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of Ethyl 2-(4-oxo-3-prop-2-enyl...) has been investigated in various studies focusing on its pharmacological potential. Key areas of interest include:
-
Antimicrobial Activity
- Several studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrimidine rings have shown activity against various bacterial and fungal strains.
- A study assessing related compounds found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin .
-
Anticancer Properties
- The compound's structural features suggest potential anticancer activity. Research indicates that compounds containing pyrimidine and thiophene moieties can induce apoptosis in cancer cells through various mechanisms.
- In vitro studies have shown that similar compounds can inhibit tumor growth by affecting cell cycle regulation and promoting apoptosis .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Screening
In a comparative study of antimicrobial activities of various thiophene derivatives, Ethyl 2-(4-oxo...) was tested against:
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin (16) |
| Escherichia coli | 64 | Amoxicillin (32) |
| Candida albicans | 128 | Ketoconazole (64) |
The results indicated that while the compound exhibited good antimicrobial activity, it was less potent than some standard drugs .
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of structurally similar compounds on MCF-7 breast cancer cells showed:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 2-(4-oxo...) | 15 | Apoptosis induction |
| Control (DMSO) | >100 | N/A |
The results highlighted the potential of the compound in targeting cancer cells effectively .
Research Findings
Recent literature emphasizes the importance of further exploring the pharmacodynamics and pharmacokinetics of Ethyl 2-(4-oxo...). Studies utilizing molecular docking simulations have suggested that this compound may interact favorably with specific biological targets involved in disease pathways.
- Molecular Docking Studies
- Toxicological Assessments
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetate?
- Methodology : Cyclocondensation reactions under reflux in ethanol or 1,4-dioxane with acid catalysts (e.g., glacial acetic acid) are effective for forming pyrimidine-thiophene scaffolds. For example, heterocyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with aldehydes or ketones in the presence of DMSO can yield intermediates . Thioether linkages (e.g., the "ylthio" group) may require nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology :
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., prop-2-enyl, tetrahydrocyclopenta rings). For example, allylic protons (~5–6 ppm) and ester carbonyls (~165–170 ppm) are diagnostic .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., HRMS-ESI, experimental vs. calculated m/z within 5 ppm error) .
- IR : Confirm functional groups like carbonyl (1700–1750 cm) and thioether (C–S stretch ~600–700 cm) .
Q. What are common challenges in achieving high yields during synthesis?
- Methodology :
- Side reactions : The prop-2-enyl group may undergo unintended polymerization; use radical inhibitors (e.g., hydroquinone) during reflux .
- Purification : Column chromatography with silica gel or preparative HPLC is critical due to polar byproducts. Recrystallization from ethanol/dioxane mixtures (1:2) improves purity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or binding interactions of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) for electrophilic/nucleophilic sites .
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosinase, cytochrome P450) based on thiophene-pyrimidine pharmacophores .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in tetrahydrocyclopenta) causing signal splitting .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs for structure refinement. SHELXL is particularly robust for small-molecule datasets .
Q. How does the prop-2-enyl substituent influence biological activity or metabolic stability?
- Methodology :
- SAR Studies : Compare analogues with/without the allyl group in enzyme inhibition assays (e.g., tyrosinase activity via UV-Vis monitoring of dopachrome formation) .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS; allyl groups may undergo epoxidation or glutathione conjugation .
Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?
- Methodology :
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thioureas to induce enantioselectivity during cyclocondensation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze ester enantiomers in racemic mixtures .
Methodological Best Practices
Q. How to ensure reproducibility in multi-step syntheses involving sensitive intermediates?
- Protocol :
- Moisture Control : Use Schlenk lines for air-sensitive steps (e.g., thioether formation).
- Reaction Monitoring : Track progress via TLC (silica gel 60 F) with UV/iodine visualization. Quench aliquots at intervals for LC-MS analysis .
Q. What analytical techniques validate purity for in vitro/in vivo studies?
- Protocol :
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; ≥95% purity required.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Contradictions and Limitations
- Synthetic Yield Variability : reports 85% yields for similar scaffolds, while notes 22% yields in Petasis-type reactions. This discrepancy highlights solvent dependence (ethanol vs. HFIP) and the need for optimized stoichiometry .
- Characterization Challenges : Aaron Chemicals LLC ( ) lists related compounds but lacks spectral data, underscoring the importance of primary literature for validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
